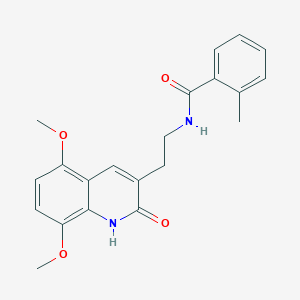

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

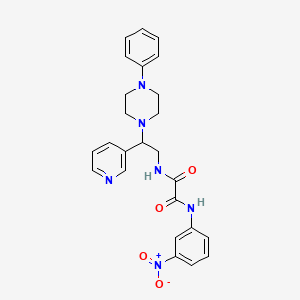

The compound N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide is a complex organic molecule that appears to be related to a class of compounds with potential antitumor activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its chemical nature and potential synthesis.

Synthesis Analysis

The synthesis of related compounds involves the formation of diazonium salts from aminoazonafides, which are key intermediates for analogues with antitumor activity . Another related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone . These methods suggest that the synthesis of the compound may involve similar strategies, such as the use of diazonium salts or the reaction of an appropriate acid chloride with an amino-substituted heteroaromatic compound.

Molecular Structure Analysis

The molecular structure of the compound likely features a quinolin-3-yl moiety, as indicated by the name, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups and a 2-oxo-1,2-dihydroquinoline core suggests a complex aromatic system with electron-donating substituents that could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the methoxy groups and the amide linkage. The methoxy groups may participate in electrophilic substitution reactions, while the amide linkage could be involved in amidation reactions or act as a directing group in metal-catalyzed C-H bond functionalization reactions . The electron-deficient nature of the heteroaromatic core could also facilitate nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple methoxy groups would increase its lipophilicity, which could enhance its ability to penetrate cell membranes, a property often desirable in antitumor agents . The amide linkage could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds, affecting its pharmacokinetic properties . The electron-deficient heteroaromatic core could impact its electronic properties and its interaction with biological targets, such as DNA .

科学的研究の応用

Oncological Research

Compounds with structural similarities to "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide" have been studied for their potential applications in oncology, particularly in assessing cellular proliferation in tumors. For instance, the use of PET imaging agents like 18F-ISO-1, a cellular proliferative marker, has shown promise in evaluating tumor proliferative status in patients with newly diagnosed malignant neoplasms. The study demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cell proliferation, suggesting that such compounds could be valuable in non-invasive cancer diagnostics and treatment efficacy evaluations (Dehdashti et al., 2013).

Imaging Applications

Research has also focused on the development of novel sigma-2 receptor probes, with compounds like [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide showing high affinity for sigma-2 receptors. Such studies indicate potential applications in neurology and oncology, where sigma-2 receptors play a significant role. The high affinity of these compounds for sigma-2 receptors makes them useful for studying receptor distribution and density in various diseases, providing insights into disease mechanisms and potential therapeutic targets (Xu et al., 2005).

Synthetic Chemistry

In the realm of synthetic chemistry, research has explored the development of practical and scalable synthetic routes to molecules with structural elements similar to "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide." These studies aim to improve the efficiency and sustainability of synthesizing complex molecules, potentially reducing the environmental impact and cost of pharmaceutical and chemical production. Such efforts contribute to the broader field of green chemistry and process optimization, enhancing the scalability and practicality of synthesizing medically relevant compounds (Yoshida et al., 2014).

作用機序

特性

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-13-6-4-5-7-15(13)21(25)22-11-10-14-12-16-17(26-2)8-9-18(27-3)19(16)23-20(14)24/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOPFECWYLJBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)

![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)